3-环丁基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

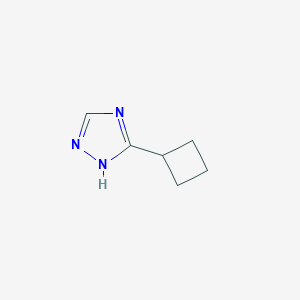

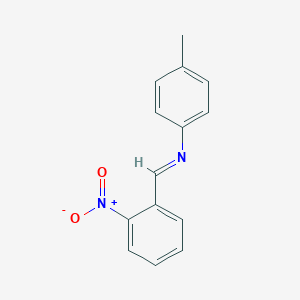

3-Cyclobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is a solid at room temperature . This compound is considered a useful research chemical .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-Cyclobutyl-1H-1,2,4-triazole, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-1H-1,2,4-triazole has been analyzed in several studies . For example, one study reported the crystal structure and Hirshfeld surface analysis of a similar compound . The title compound was developed using the reaction of salicylaldehyde and 3-amino-5-cyclobutyl-1,2,4-triazole in ethanol under microwave irradiation .

Chemical Reactions Analysis

Triazoles, including 1,2,4-triazoles, are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

科学研究应用

药物研发

1,2,4-三唑环是药物化学中常见的基团,因为它与肽键相似。 含有该基团的化合物已被用于开发具有抗真菌、抗菌和抗病毒特性的多种药物 。环丁基可能赋予该分子独特的药代动力学性质。

有机合成

1,2,4-三唑是有机合成中通用的中间体。 它们可以作为“点击化学”成分,通过[3+2]环加成反应创建复杂分子 。环丁基变体可以提供影响反应路径的空间位阻。

材料科学

三唑以其在材料科学中的应用而闻名,因为它们具有热稳定性和与金属形成配位化合物的能力。 这使得它们适合创建具有特定特性的聚合物和先进材料 。

超分子化学

三唑环可以参与氢键和金属配位,使其在设计超分子结构(如分子开关或传感器)方面有用 。“3-环丁基-1H-1,2,4-三唑”的独特结构可能允许形成新颖的超分子组装体。

农业化学

三唑衍生物在农业中用作植物生长调节剂和杀菌剂。 环丁基可以改变这些化合物的生物活性或选择性 。

生物缀合和化学生物学

在生物缀合中,三唑可以将生物分子连接到各种探针或表面,而不会破坏生物功能。 “3-环丁基-1H-1,2,4-三唑”可用于创建用于研究或诊断目的的新生物缀合物 。

荧光成像

三唑可以是用于生物系统成像的荧光分子的组成部分。 环丁基可能影响荧光特性并改进成像技术 。

抗增殖剂

一些三唑衍生物已显示出作为抗癌细胞抗增殖剂的潜力。 三唑环上的特定取代模式会极大地影响其活性 。

作用机制

Target of Action

It is known that triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form hydrogen bonding and bipolar interactions .

Mode of Action

Triazole compounds are known to interact with their targets through various interactions like electrostatic interaction, pi- anion interaction, h-bonding, and van der waals interaction . These interactions allow them to bind with biomolecular targets and improve solubility .

Biochemical Pathways

Triazole compounds are known to exhibit broad biological activities, affecting various biochemical pathways .

Pharmacokinetics

Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

It is known that the reactions involving triazole compounds are generally carried out in vessels or jars of different kinds of materials .

生化分析

Biochemical Properties

Triazole compounds, which include 3-Cyclobutyl-1H-1,2,4-triazole, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities .

Cellular Effects

It is known that triazole compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary with different dosages .

属性

IUPAC Name |

5-cyclobutyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXDCSDPNPVZOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597777 |

Source

|

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-93-4 |

Source

|

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclobutyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)